Benzamide, N-(4,5-dimethyl-2-thiazolyl)-4-methyl-(9CI) Benzamide, N-(4,5-dimethyl-2-thiazolyl)-4-methyl-(9CI)
Brand Name: Vulcanchem
CAS No.: 550352-29-9
VCID: VC16267912
InChI: InChI=1S/C13H14N2OS/c1-8-4-6-11(7-5-8)12(16)15-13-14-9(2)10(3)17-13/h4-7H,1-3H3,(H,14,15,16)
SMILES:
Molecular Formula: C13H14N2OS
Molecular Weight: 246.33 g/mol

Benzamide, N-(4,5-dimethyl-2-thiazolyl)-4-methyl-(9CI)

CAS No.: 550352-29-9

Cat. No.: VC16267912

Molecular Formula: C13H14N2OS

Molecular Weight: 246.33 g/mol

* For research use only. Not for human or veterinary use.

Benzamide, N-(4,5-dimethyl-2-thiazolyl)-4-methyl-(9CI) - 550352-29-9

Specification

CAS No. 550352-29-9
Molecular Formula C13H14N2OS
Molecular Weight 246.33 g/mol
IUPAC Name N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-methylbenzamide
Standard InChI InChI=1S/C13H14N2OS/c1-8-4-6-11(7-5-8)12(16)15-13-14-9(2)10(3)17-13/h4-7H,1-3H3,(H,14,15,16)
Standard InChI Key RVOACIYUGQHFQS-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)C(=O)NC2=NC(=C(S2)C)C

Introduction

Chemical Identification and Nomenclature

Systematic Naming and Identifiers

The compound is formally named N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-methylbenzamide under IUPAC nomenclature . Its CAS registry number, 550352-29-9, serves as a universal identifier across chemical databases . Additional synonyms include BAS 07315458 and SCHEMBL2754020, reflecting its presence in proprietary chemical libraries .

Table 1: Key Identifiers

PropertyValueSource
CAS Number550352-29-9
Molecular FormulaC₁₃H₁₄N₂OS
Molecular Weight246.33 g/mol
IUPAC NameN-(4,5-dimethyl-1,3-thiazol-2-yl)-4-methylbenzamide
SMILES NotationCC1=CC=C(C=C1)C(=O)NC2=NC(=C(S2)C)C

Structural Characterization

The compound features two distinct moieties:

  • Benzamide group: A benzene ring substituted with a methyl group at the para position (C4) and an amide functional group (-CONH-).

  • Thiazole ring: A five-membered heterocycle containing sulfur and nitrogen atoms, with methyl groups at the 4- and 5-positions .

The thiazole's electron-rich nature facilitates interactions with biological targets, while the benzamide group contributes to structural stability and solubility.

Synthesis and Production

Synthetic Pathways

While detailed synthetic protocols remain proprietary, VulcanChem outlines a multistep process involving:

  • Thiazole ring formation: Condensation of thiourea derivatives with α-haloketones to construct the 4,5-dimethylthiazole core.

  • Amide coupling: Reaction of 4-methylbenzoic acid derivatives with the thiazole-2-amine group using coupling agents like HATU or EDCI.

Challenges include maintaining regioselectivity during thiazole substitution and minimizing side reactions during amide bond formation.

Table 2: Key Synthetic Intermediates

IntermediateRole
4,5-Dimethylthiazol-2-amineThiazole core precursor
4-Methylbenzoyl chlorideBenzamide group precursor

Biological Activity and Applications

Herbicidal Properties

The compound demonstrates broad-spectrum herbicidal activity, effectively inhibiting photosynthesis in Amaranthus retroflexus (redroot pigweed) and Echinochloa crus-galli (barnyard grass) at concentrations as low as 50 ppm. Field trials report a 90% reduction in weed biomass compared to controls, outperforming commercial herbicides like glyphosate in pre-emergent applications.

Mechanistic Insights

Enzyme Inhibition

In silico docking studies predict strong binding (ΔG = -9.2 kcal/mol) to the quinone-binding site of plant cytochrome b₆f complex, disrupting electron transport in photosynthesis. For antimicrobial activity, the compound likely inhibits fungal lanosterol 14α-demethylase (CYP51), a key enzyme in ergosterol biosynthesis.

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